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Introduction

Ampreloxetine hydrochloride (TD-9855) is an investigational, once-daily, selective
norepinephrine reuptake inhibitor (NRI) being developed for the treatment of symptomatic
neurogenic orthostatic hypotension (nOH).[1][2] nOH is a debilitating condition characterized by
a significant drop in blood pressure upon standing, leading to symptoms such as dizziness,
lightheadedness, and fainting. It is often associated with neurodegenerative disorders like
multiple system atrophy (MSA), Parkinson's disease (PD), and pure autonomic failure (PAF).[3]
Ampreloxetine aims to address the underlying pathophysiology of nOH by blocking the
norepinephrine transporter (NET), thereby increasing the concentration of norepinephrine in
the synaptic cleft of postganglionic sympathetic neurons. This enhancement of noradrenergic
signaling is intended to improve vasoconstriction and mitigate the orthostatic drop in blood
pressure.[1]

These application notes provide a comprehensive overview of the experimental design and
detailed protocols for preclinical and clinical efficacy studies of Ampreloxetine hydrochloride.

Mechanism of Action and Signaling Pathway

Ampreloxetine is a potent and selective inhibitor of the norepinephrine transporter (NET). The
NET is primarily responsible for the reuptake of norepinephrine from the synaptic cleft back into
the presynaptic neuron, which terminates its signaling activity. By inhibiting NET, Ampreloxetine

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b12393039?utm_src=pdf-interest
https://www.benchchem.com/product/b12393039?utm_src=pdf-body
https://www.prnewswire.com/news-releases/theravance-biopharma-completes-enrollment-in-pivotal-phase-3-cypress-study-of-ampreloxetine-in-patients-with-symptomatic-neurogenic-orthostatic-hypotension-due-to-multiple-system-atrophy-302537380.html
https://investor.theravance.com/news-releases/news-release-details/theravance-biopharma-reports-new-data-phase-2-study-0
https://m.youtube.com/watch?v=BdE8OehCF_g
https://www.prnewswire.com/news-releases/theravance-biopharma-completes-enrollment-in-pivotal-phase-3-cypress-study-of-ampreloxetine-in-patients-with-symptomatic-neurogenic-orthostatic-hypotension-due-to-multiple-system-atrophy-302537380.html
https://www.benchchem.com/product/b12393039?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12393039?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

hodological licati
BENGHE e iy i

increases the synaptic concentration and prolongs the action of norepinephrine on adrenergic
receptors on vascular smooth muscle cells, leading to enhanced vasoconstriction and
improved blood pressure maintenance upon standing.[1] At higher doses, Ampreloxetine may
also exhibit inhibitory effects on the serotonin transporter (SERT).

Presynaptic Neuron

Norepinephrine (NE)
in Vesicle

Release

Postsynaptic Cell
(e.g., Vascular Smooth Muscle)

Synaptic Cleft

Norepinephrine (NE)

Click to download full resolution via product page

Ampreloxetine's mechanism of action in the synaptic cleft.

Preclinical Efficacy Studies
Animal Models of Neurogenic Orthostatic Hypotension

Several animal models can be utilized to evaluate the preclinical efficacy of Ampreloxetine.
These models aim to mimic the autonomic dysfunction observed in nOH.

e 6-hydroxydopamine (6-OHDA) Model: This neurotoxin selectively destroys
catecholaminergic neurons, including sympathetic noradrenergic neurons, leading to a state
of peripheral sympathetic denervation and orthostatic hypotension.

» Alpha-synuclein Overexpression Models: Transgenic models overexpressing alpha-synuclein
can recapitulate some aspects of the synucleinopathies that cause nOH, including

autonomic dysfunction.

e Pharmacological Models: Acute administration of ganglionic blockers (e.g., hexamethonium)
or alpha-adrenoceptor antagonists (e.g., prazosin) can induce a transient state of orthostatic

hypotension.
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Preclinical Experimental Protocol: Evaluation in a 6-
OHDA Rat Model

¢ Induction of nOH:

o Administer 6-OHDA intravenously to adult male Sprague-Dawley rats. The dosage and
administration schedule should be optimized to induce significant sympathetic denervation
without causing excessive mortality.

o Confirm successful induction of nOH by monitoring blood pressure responses to a tilt table
test and by measuring plasma catecholamine levels.

e Drug Administration:

o Following a washout period, randomly assign animals to receive either vehicle or
Ampreloxetine hydrochloride at various doses orally once daily.

o Efficacy Assessment:

o Tilt Table Test:

Anesthetize the rats and place them on a tilt table.

Record baseline heart rate and mean arterial pressure (MAP) in the horizontal position.

Tilt the table to a 60-80 degree head-up position for a defined period (e.g., 10 minutes).

Continuously monitor heart rate and MAP throughout the tilt.

The primary endpoint is the change in MAP from baseline to the nadir during the tilt.
o Cardiovascular Monitoring:

» Implant telemetry devices to allow for continuous monitoring of blood pressure and
heart rate in conscious, freely moving animals.

» Analyze the data for changes in baseline blood pressure, heart rate, and blood pressure
variability.
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o Biochemical Analysis:

» Collect blood samples at baseline and at various time points after drug administration.

» Measure plasma concentrations of norepinephrine and its metabolite, 3,4-
dihydroxyphenylglycol (DHPG), using high-performance liquid chromatography with
electrochemical detection (HPLC-ED). A decrease in the DHPG/norepinephrine ratio is
indicative of NET inhibition.

Clinical Efficacy Studies
Clinical Trial Design Overview

Clinical trials for Ampreloxetine in nOH have typically employed a randomized, double-blind,
placebo-controlled design. Several key studies, including SEQUOIA (NCT03750552),
REDWOOD (NCT03829657), and the ongoing CYPRESS (NCT05696717) trial, have provided
crucial efficacy and safety data.[4] A common design feature is a randomized withdrawal period
following an open-label treatment phase to assess the durability of the treatment effect.[4][5]
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Workflow of the CYPRESS Phase 3 Clinical Trial.

Key Efficacy Endpoints

The primary and secondary endpoints in Ampreloxetine clinical trials are designed to assess
both the symptomatic and functional impact of the treatment.

o Orthostatic Hypotension Symptom Assessment (OHSA): A patient-reported outcome
measure that assesses the severity of nOH symptoms.[4] Item 1, which evaluates
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dizziness/lightheadedness, is often a key endpoint.[6][7] The composite OHSA score is also
frequently used as a primary endpoint.[4]

o Orthostatic Hypotension Daily Activity Scale (OHDAS): This scale measures the impact of
NOH symptoms on a patient's ability to perform daily activities.[4]

o Orthostatic Blood Pressure Measurement: Objective assessment of the change in systolic
and diastolic blood pressure upon standing.

o Standing Time: The duration a patient can remain standing without experiencing intolerable
symptoms.

Clinical Study Protocols

» Patient Preparation:

o The patient should rest in a supine position for at least 5 minutes in a quiet room before
the measurement.

o Avoid caffeine and strenuous exercise for at least 30 minutes prior to the test.
e Measurement Procedure:

o Measure blood pressure and heart rate in the supine position.

o Instruct the patient to stand up.

o Measure blood pressure and heart rate immediately upon standing, and then at 1-minute
intervals for at least 3 minutes.

o Record any symptoms experienced by the patient during the test.

o Adiagnosis of nOH is confirmed by a sustained fall in systolic blood pressure of 220
mmHg or diastolic blood pressure of 210 mmHg within 3 minutes of standing.[1]

o Patient Preparation:

o The patient should fast for at least 3 hours prior to the test.

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://pubmed.ncbi.nlm.nih.gov/34657222/
https://www.prnewswire.com/news-releases/theravance-biopharma-reports-new-data-from-phase-2-study-of-ampreloxetine-td-9855-in-presentation-at-2019-international-association-of-parkinsonism-and-related-disorders-iaprd-world-congress-300869944.html
https://www.neurologylive.com/view/fully-enrolled-cypress-phase-3-trial-test-ampreloxetine-symptomatic-neurogenic-orthostatic-hypotension-msa
https://www.neurologylive.com/view/fully-enrolled-cypress-phase-3-trial-test-ampreloxetine-symptomatic-neurogenic-orthostatic-hypotension-msa
https://www.prnewswire.com/news-releases/theravance-biopharma-completes-enrollment-in-pivotal-phase-3-cypress-study-of-ampreloxetine-in-patients-with-symptomatic-neurogenic-orthostatic-hypotension-due-to-multiple-system-atrophy-302537380.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12393039?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

o An intravenous line may be placed for medication administration if a pharmacological
challenge is planned.

o Test Procedure:

[¢]

The patient lies supine on a motorized table with foot support and safety straps.

[e]

Baseline heart rate and blood pressure are recorded.

o

The table is tilted to a head-up position of 60-80 degrees.

[¢]

Heart rate and blood pressure are monitored continuously or at frequent intervals for a
predetermined duration (e.g., 20-45 minutes).

[¢]

The test is terminated if the patient experiences syncope or severe hypotensive
symptoms, or at the end of the protocol.

e Device Setup:
o A portable blood pressure monitor is fitted to the patient's non-dominant arm.

o The device is programmed to automatically measure and record blood pressure at regular
intervals (e.g., every 20-30 minutes during the day and every 30-60 minutes at night) over
a 24-hour period.

o Patient Instructions:

o The patient is instructed to go about their normal daily activities but to keep their arm still
and at heart level during measurements.

o The patient should also keep a diary of their activities, symptoms, and sleep times.
e Data Analysis:

o The recorded data is downloaded and analyzed to determine average daytime and
nighttime blood pressure, the degree of nocturnal blood pressure dipping, and the
presence of supine hypertension.
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Data Presentation

Quantitative data from efficacy studies should be summarized in clear and concise tables to
facilitate comparison between treatment groups and across different time points.

Table 1: Summary of Efficacy Data from Ampreloxetine
Clinical Trials
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Study

Patient
Phase .
Population

Primary
Endpoint

Key
Findings

Phase 2
(NCT027057
55)

2 nOH 34

Change in
OHSAitem 1

Significant
improvement
in
dizziness/ligh
theadedness
and standing
systolic blood

pressure.[6]

SEQUOIA
(NCT037505
52)

nOH (PD,
3 188 (planned)
PAF, MSA)

Change in
OHSAitem 1

Did not meet
primary
endpoint in
the overall
population,
but showed a
trend for
benefit in
MSA patients.

[4]

REDWOOD
(NCT038296
57)

nOH (PD,
PAF, MSA)

~154
(planned)

Treatment

failure rate

In MSA
patients,
Ampreloxetin
e was
associated
with a lower
rate of
treatment
failure and
significant
improvement
s in OHSA
composite
score.[4][8]
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Ongoing,
designed to

) confirm the
CYPRESS Change in ffi d
efficacy an
nOH due to OHSA y
urability o
(NCT056967 3 102 ) durability of
MSA composite ]
17) Ampreloxetin

score
e in the MSA
population.[4]
[5]

Table 2: Quantitative Results from a Phase 2 Study of
Ampreloxetine[/]

Parameter Baseline (Mean * SD)

Change from Baseline at
Week 20 (Mean * SD)

OHSAItem 1
(Dizziness/Lightheadedness)

6.1+21 -3.1+3.0

Standing Systolic Blood
98 = 20 +11+12
Pressure (mmHgQ)

Standing Time (minutes) 53+4.1 +4.0

Table 3: Key Efficacy Results in MSA Patients from the
REDWOOD Study[9]

e Ampreloxetine Placebo (Mean Treatment
ndpoin
s (Mean Change) Change) Difference (p-value)
OHSA Composite
-1.6 (p=0.0056)
Score
OHDAS Item 1 - - -2.0 (p=0.0147)

3-min Standing

, 15.7 (p=0.0157)
Systolic BP (mmHQ)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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